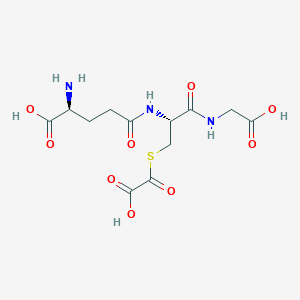
S-Oxalylglutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Oxalylglutathione: is a compound that belongs to the class of S-oxalins, which are monothiolesters of oxalic acid. These compounds are known to be ubiquitous mammalian metabolites and have been studied for their role in various biological processes, including cell proliferation inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-oxalylglutathione typically involves the reaction of glutathione with oxalyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: S-oxalylglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in substitution reactions where the oxalyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted glutathione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-oxalylglutathione is used as a substrate in enzymatic studies, particularly involving gamma-glutamyltransferase .
Biology: It has been studied for its role in inhibiting lymphocyte proliferation and interleukin-2 production, making it a potential candidate for immunosuppressive therapies .
Medicine: Research has shown that this compound can inhibit DNA synthesis in lymphocytes, suggesting its potential use in cancer treatment .
Industry: In industrial applications, this compound is used in the synthesis of various biochemical reagents and as a stabilizer in certain formulations .
Wirkmechanismus
S-oxalylglutathione exerts its effects primarily through the inhibition of gamma-glutamyltransferase, an enzyme involved in glutathione metabolism. This inhibition leads to a decrease in the production of interleukin-2 and subsequent inhibition of lymphocyte proliferation . The transfer of oxalyl groups to protein thiols is a key mechanism in its action .
Vergleich Mit ähnlichen Verbindungen
N-acetyl-S-oxalylcysteamine: Similar in structure and function, also inhibits lymphocyte proliferation.
S-octylglutathione: Another glutathione derivative with different chain length.
S-hexylglutathione: Similar to S-octylglutathione but with a shorter chain.
Uniqueness: S-oxalylglutathione is unique due to its specific inhibition of gamma-glutamyltransferase and its role in modulating immune responses. Its ability to inhibit interleukin-2 production and lymphocyte proliferation sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
21931-48-6 |
|---|---|
Molekularformel |
C12H17N3O9S |
Molekulargewicht |
379.35 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-oxalosulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17N3O9S/c13-5(10(20)21)1-2-7(16)15-6(4-25-12(24)11(22)23)9(19)14-3-8(17)18/h5-6H,1-4,13H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21)(H,22,23)/t5-,6-/m0/s1 |
InChI-Schlüssel |
AXZVUSIRPQJBLP-WDSKDSINSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CSC(=O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CSC(=O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


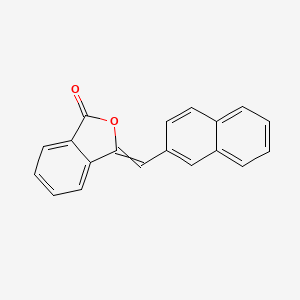
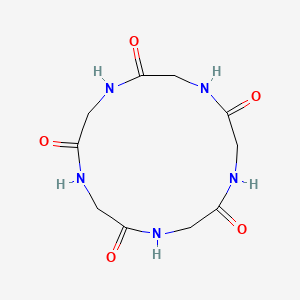

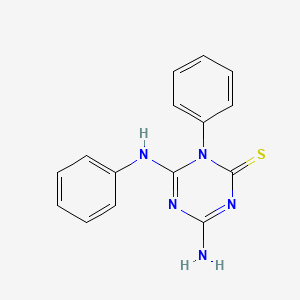
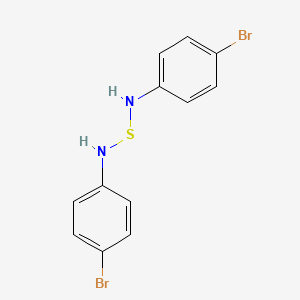

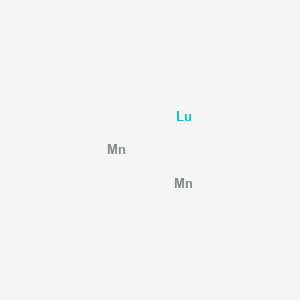
![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
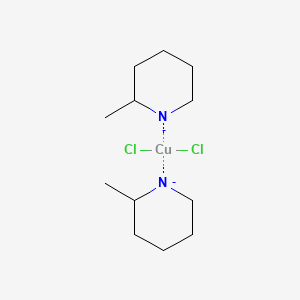
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
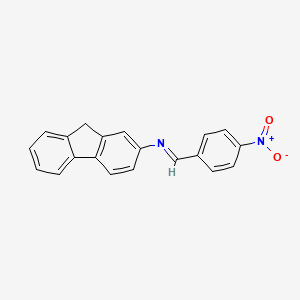
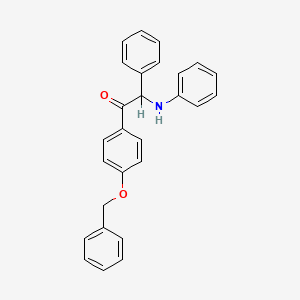

![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
